molecular formula C8H10N2S2 B13799267 Hydrazinecarbodithioic acid, 2-phenyl-, methyl ester CAS No. 50878-38-1

Hydrazinecarbodithioic acid, 2-phenyl-, methyl ester

Cat. No.: B13799267
CAS No.: 50878-38-1
M. Wt: 198.3 g/mol
InChI Key: SZCVCDOFDCMDRN-UHFFFAOYSA-N
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Description

3-Phenyldithiocarbazic acid methyl ester is an organic compound with the molecular formula C8H10N2S2. It is also known as 2-Phenylhydrazinedithiocarboxylic acid methyl ester. This compound is characterized by the presence of a phenyl group attached to a dithiocarbazic acid methyl ester moiety. It is primarily used in research and experimental applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyldithiocarbazic acid methyl ester typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux conditions

A common synthetic route is as follows:

Industrial Production Methods

While specific industrial production methods for 3-Phenyldithiocarbazic acid methyl ester are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-Phenyldithiocarbazic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Can be reduced to form thiols or amines.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

3-Phenyldithiocarbazic acid methyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of other chemical compounds and materials

Mechanism of Action

The mechanism of action of 3-Phenyldithiocarbazic acid methyl ester involves its interaction with various molecular targets and pathways. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic or biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylhydrazinedithiocarboxylic acid ethyl ester
  • 3-Phenyldithiocarbazic acid ethyl ester
  • 2-Phenylhydrazinedithiocarboxylic acid propyl ester

Uniqueness

3-Phenyldithiocarbazic acid methyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

IUPAC Name

methyl N-anilinocarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S2/c1-12-8(11)10-9-7-5-3-2-4-6-7/h2-6,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCVCDOFDCMDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965112
Record name Methyl hydrogen phenylcarbonodithiohydrazonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50878-38-1
Record name Hydrazinecarbodithioic acid, 2-phenyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050878381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hydrogen phenylcarbonodithiohydrazonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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